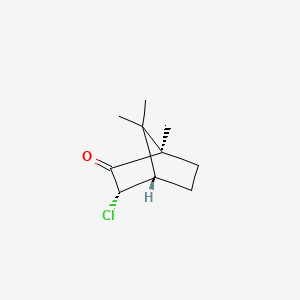
Acetic acid, 2,2-diphenyl-2-ethoxy-, (1-ethyl-4-piperidyl)methyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 2,2-diphenyl-2-ethoxy-, (1-ethyl-4-piperidyl)methyl ester, hydrochloride is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes an ester functional group, making it a valuable substance in both research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, 2,2-diphenyl-2-ethoxy-, (1-ethyl-4-piperidyl)methyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions typically convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and substituted esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Acetic acid, 2,2-diphenyl-2-ethoxy-, (1-ethyl-4-piperidyl)methyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of acetic acid, 2,2-diphenyl-2-ethoxy-, (1-ethyl-4-piperidyl)methyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with cellular pathways, leading to various biological effects. The molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in modulating enzyme activities and receptor interactions .
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, 2,2-diphenyl-2-ethoxy-, (2-(N-ethyl-N-propylamino)ethyl) ester, hydrochloride
- Acetic acid, 2,2-diphenyl-2-ethoxy-, (1-ethyl-2-piperidyl)methyl ester, hydrochloride
Uniqueness
Compared to similar compounds, acetic acid, 2,2-diphenyl-2-ethoxy-, (1-ethyl-4-piperidyl)methyl ester, hydrochloride exhibits unique properties due to the specific arrangement of its functional groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Propiedades
Número CAS |
2893-42-7 |
|---|---|
Fórmula molecular |
C24H32ClNO3 |
Peso molecular |
418.0 g/mol |
Nombre IUPAC |
(1-ethylpiperidin-1-ium-4-yl)methyl 2-ethoxy-2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C24H31NO3.ClH/c1-3-25-17-15-20(16-18-25)19-27-23(26)24(28-4-2,21-11-7-5-8-12-21)22-13-9-6-10-14-22;/h5-14,20H,3-4,15-19H2,1-2H3;1H |
Clave InChI |
KFKXXNRCHAGKAD-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+]1CCC(CC1)COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(8-Azabicyclo[3.2.1]octan-8-yl)acetonitrile](/img/structure/B14749775.png)
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14749782.png)
![N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide](/img/structure/B14749787.png)


![Methyl[tris(methylsulfanyl)]stannane](/img/structure/B14749817.png)
![Benz[j]heptaphene](/img/structure/B14749824.png)


![Dibenzo[fg,ij]naphtho[1,2,3,4-rst]pentaphene](/img/structure/B14749839.png)

